molecular formula C7H9NO3S B1623074 Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate CAS No. 89776-82-9

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B1623074
CAS RN: 89776-82-9
M. Wt: 187.22 g/mol
InChI Key: VLGRJARYVGZODP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . High yield and operational simplicity are the main features of the presented synthetic procedure .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The compound also contains an ester functional group, which is characterized by the -COO- group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not available in the retrieved data, similar compounds have been studied. For example, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not available in the retrieved data .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies include structure-activity relationship analyses, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Chemical Transformations and Synthesis of Chiral Compounds

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used as precursors in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, demonstrating the versatility of these compounds in organic synthesis (Cox, Prager, Svensson, & Taylor, 2003).

Theoretical and Spectroscopic Characterizations

Studies on Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives provide insights into their structure through spectroscopic and X-ray diffraction techniques, alongside density functional theory (DFT) analyses. These compounds exhibit significant nonlinear optical (NLO) properties, suggesting applications in technology (Haroon et al., 2019).

Applications in Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines has demonstrated molluscicidal properties against snails, indicating potential applications in controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).

Synthesis of Heterocyclic Compounds

The transformation of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various heterocyclic compounds further showcases the chemical utility of thiazole derivatives in synthesizing complex molecules with potential biological activities (Albreht, Uršič, Svete, & Stanovnik, 2009).

Safety And Hazards

The safety and hazards associated with Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate are not specified in the retrieved data .

Future Directions

The future directions for research on Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential bioactive properties . For instance, the synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .

properties

IUPAC Name

ethyl 2-methyl-4-oxo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGRJARYVGZODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397224
Record name Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

CAS RN

89776-82-9
Record name Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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